Chaetoglobosin J -

Chaetoglobosin J

Catalog Number: EVT-1586835
CAS Number:
Molecular Formula: C32H36N2O4
Molecular Weight: 512.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chaetoglobosin J is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles, a macrocycle and a secondary alpha-hydroxy ketone.
Overview

Chaetoglobosin J is a secondary metabolite produced by various species of fungi, particularly from the genus Chaetomium. This compound has garnered attention for its significant biological activities, including antifungal and antitumor properties. Chaetoglobosin J is classified within the chaetoglobosin family, which comprises several related compounds known for their complex structures and diverse pharmacological effects.

Source

Chaetoglobosin J is primarily isolated from fungal species such as Chaetomium globosum and Chaetomium madrasense. These fungi are often found in soil and decaying organic matter, playing a crucial role in nutrient cycling. The production of chaetoglobosins, including Chaetoglobosin J, is linked to specific environmental conditions and the metabolic pathways of the fungi involved.

Classification

Chaetoglobosin J falls under the category of polyketides, a class of natural products synthesized by the polyketide synthase pathway. This classification highlights its structural complexity and potential for various biological activities.

Synthesis Analysis

Methods

The synthesis of Chaetoglobosin J typically involves fermentation processes using fungal cultures. The production can be optimized through various cultivation parameters such as temperature, pH, and nutrient availability.

Technical Details:

  • Fermentation Conditions: Optimal conditions for producing Chaetoglobosin J include specific media formulations that provide essential nutrients for fungal growth.
  • Extraction Techniques: After fermentation, extraction methods such as solvent extraction and chromatography are employed to isolate Chaetoglobosin J from the culture broth.

Recent studies have indicated that modifications in fermentation conditions can significantly enhance yield, emphasizing the importance of optimizing these parameters for effective production.

Molecular Structure Analysis

Structure

Chaetoglobosin J has a complex molecular structure characterized by multiple rings and functional groups. The specific arrangement of these elements contributes to its biological activity.

Data

  • Molecular Formula: C₁₈H₁₉N₃O₄
  • Molecular Weight: 341.35 g/mol
  • Structural Features: The compound features a unique arrangement that includes a bicyclic core and various substituents that influence its interaction with biological targets.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to elucidate the structure of Chaetoglobosin J, providing insights into its functional groups and stereochemistry.

Chemical Reactions Analysis

Reactions

Chaetoglobosin J participates in various chemical reactions that can modify its structure and enhance its biological activity.

Technical Details:

  • Reactivity: The presence of functional groups allows Chaetoglobosin J to engage in nucleophilic substitutions or addition reactions under appropriate conditions.
  • Biotransformation: Enzymatic processes can also convert Chaetoglobosin J into more active derivatives, which may exhibit enhanced pharmacological properties.

Research into the chemical reactivity of Chaetoglobosin J continues to reveal potential pathways for synthetic modifications aimed at improving efficacy against specific pathogens or cancer cells.

Mechanism of Action

Process

The mechanism of action of Chaetoglobosin J primarily involves its interaction with cellular components, particularly in fungal cells. It disrupts cellular processes critical for growth and replication.

Data

  • Target Interaction: Chaetoglobosin J has been shown to interfere with actin polymerization, a crucial process for maintaining cellular integrity and function in eukaryotic cells.
  • Biological Impact: By disrupting actin dynamics, Chaetoglobosin J exhibits antifungal properties, making it a candidate for therapeutic applications against fungal infections.

Studies have demonstrated that this compound can also induce apoptosis in cancer cells, further highlighting its potential as an antitumor agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Chaetoglobosin J is stable under acidic conditions but may degrade in strongly alkaline environments.
  • Melting Point: The melting point is generally reported around 150°C, indicating thermal stability suitable for various applications.

Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide further insights into the thermal properties of Chaetoglobosin J.

Applications

Scientific Uses

Chaetoglobosin J has several applications in scientific research due to its biological activities:

  • Antifungal Agent: Its ability to inhibit the growth of pathogenic fungi makes it valuable in developing antifungal therapies.
  • Antitumor Research: Investigations into its cytotoxic effects on cancer cell lines suggest potential applications in oncology.
  • Biochemical Research: As a tool compound, Chaetoglobosin J aids in studying actin dynamics and cellular signaling pathways.

Ongoing research aims to explore additional therapeutic potentials of Chaetoglobosin J, including its role in combination therapies against resistant strains of fungi or cancer cells.

Biosynthetic Pathways and Genetic Regulation of Chaetoglobosin J

Chaetoglobosin J belongs to the cytochalasan alkaloids, characterized by a highly functionalized macrocyclic ring fused to an indole moiety. Its biosynthesis exemplifies nature's enzymatic engineering, involving coordinated action of multifunctional enzymes, tailoring oxygenases, and precise regulatory mechanisms.

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Systems in Chaetoglobosin J Synthesis

The structural backbone of Chaetoglobosin J is assembled by an iterative PKS-NRPS hybrid megasynthetase (typically CgCheA in Chaetomium globosum). This multidomain enzyme orchestrates a decalin core formation through:

  • Polyketide chain initiation: The PKS module (ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains) incorporates malonyl-CoA extenders, forming a poly-β-keto chain. Methylation by a C-methyltransferase (C-MeT) domain introduces branch points [5] [8].
  • Peptide coupling: The NRPS module (adenylation (A), thiolation (T), and condensation (C) domains) activates and couples L-tryptophan to the polyketide chain. Macrocyclization via a terminal reductase (R) or Dieckmann cyclase (DKC) domain releases the first stable intermediate, prochaetoglobosin [2] [4].
  • Trans-acting enoyl reductase (ER): Standalone ERs (e.g., CgCheB) catalyze site-specific reductions during chain elongation, critical for establishing the stereochemistry of the decalin system [4] [8].

Table 1: Core Enzymatic Domains in PKS-NRPS Hybrids for Chaetoglobosin Biosynthesis

DomainFunctionProduct Intermediate
KS-AT-ACPPolyketide chain elongationLinear β-polyketide
C-MeTC-methylationMethyl-branched polyketide
A-T-C (NRPS)Tryptophan activation/incorporationAcylated amino acid intermediate
R/DKCChain release/macrocyclizationProchaetoglobosin scaffold
Trans-ERStereospecific reductionPartially reduced prochaetoglobosin

Role of Cytochrome P450 Oxygenases in Post-Cyclization Modifications

After macrocyclization, cytochrome P450 monooxygenases install oxygen functionalities essential for Chaetoglobosin J's bioactivity. Genetic studies confirm three redox enzymes drive this complexity:

  • FAD-dependent monooxygenase: Catalyzes epoxidation or hydroxylation at non-activated carbons (e.g., C10 in prochaetoglobosin I) [4].
  • Cytochrome P450s (e.g., CgCheO, CgCheF): Mediate site-specific oxidations:
  • CgCheO: Hydroxylates the decalin core at C20.
  • CgCheF: Introduces a ketone at C7, critical for Chaetoglobosin J’s ring strain [2] [8].Combinatorial action generates a metabolic grid where intermediates like prochaetoglobosin I → chaetoglobosin F → chaetoglobosin J form via parallel oxidation routes [4]. Enzyme promiscuity allows minor products (e.g., Chaetoglobosin A) to coexist in the pathway.

Gene Cluster Identification and Transcriptional Regulation (e.g., CgCheR, CgLaeA)

The ~25-kb che cluster in C. globosum houses nine core genes (CgcheA–CgcheG). Key regulators fine-tune expression:

  • Pathway-specific regulator CgCheR: A Zn₂Cys₆ transcription factor directly binding promoters of CgcheA and CgcheB. Disruption abolishes Chaetoglobosin J production, while overexpression boosts titers 5-fold (52 → 260 mg/L) [1] [8].
  • Global regulator CgLaeA: A nuclear methyltransferase component of the "velvet complex." It remodels chromatin to activate the che cluster. ΔCgLaeA mutants show complete silencing of Chaetoglobosin synthesis [3] [8].
  • Negative regulators CgXpp1/CgTF6: bHLH and C₂H₂ transcription factors repressing cluster genes. Deletion of CgXpp1 upregulates CgcheA expression 4.3-fold, confirming feedback control to prevent metabolic overload [3] [8].

Table 2: Transcriptional Regulators of the Chaetoglobosin J Cluster

RegulatorTypeFunctionEffect on Chaetoglobosin J Yield
CgCheRZn₂Cys₆ TFActivates PKS-NRPS, ER genes↑ 500% (overexpression)
CgLaeAMethyltransferaseEpigenetic cluster activation↓ 100% (knockout)
CgXpp1bHLH TFRepresses redox enzyme genes↑ 300% (knockout)
CgTF6C₂H₂ TFFeedback repression of CgcheA↑ 150% (knockout)

Diels-Alderase-Mediated Macrocyclic Ring Formation

Chaetoglobosin J’s [11-cytochalasane] skeleton requires a pericyclic cyclization to form its signature isoindolone-bridged macrocycle. Evidence supports two mechanisms:

  • Spontaneous intramolecular Diels-Alder: Prochaetoglobosin’s terminal diene/dienophile arrangement enables abiotic cyclization. Isotope-labeled feeding studies show prochaetoglobosin I spontaneously forms the decalin core in vitro [9].
  • Enzymatic acceleration by Diels-Alderases: Putative enzymes (e.g., CgCheD) may enforce stereoselectivity. Phylogenetic analysis of PKS-NRPS clusters reveals conserved genes encoding cyclase-like proteins adjacent to redox enzymes. Their disruption in chaetoglobosin producers yields linear shunt products, implying kinetic control over cyclization [4] [10].Retro-Diels-Alder experiments on prochaetoglobosin derivatives confirm the reaction’s reversibility, highlighting enzymatic stabilization of the chair-like decalin conformation in Chaetoglobosin J [9] [10].

Compound Name Index:

  • Chaetoglobosin J
  • Prochaetoglobosin I
  • Chaetoglobosin F
  • Chaetoglobosin A

Properties

Product Name

Chaetoglobosin J

IUPAC Name

(1S,3E,6R,7E,9S,11E,13S,16S,17R,18S)-6-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,5,20-trione

Molecular Formula

C32H36N2O4

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C32H36N2O4/c1-18-8-7-9-23-15-19(2)21(4)29-26(16-22-17-33-25-11-6-5-10-24(22)25)34-31(38)32(23,29)28(36)13-12-27(35)30(37)20(3)14-18/h5-7,9-15,17-18,21,23,26,29-30,33,37H,8,16H2,1-4H3,(H,34,38)/b9-7+,13-12+,20-14+/t18-,21+,23-,26-,29-,30+,32+/m0/s1

InChI Key

XSYISNGSIFFBMR-YGCMOINNSA-N

SMILES

CC1CC=CC2C=C(C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C

Canonical SMILES

CC1CC=CC2C=C(C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2C=C([C@H]([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C

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